2,3-Dihydro-1,4-benzodioxin-6-yl(5-methyl-1,2,4-oxadiazol-3-yl)methanamine hydrochloride
Overview
Description
2,3-Dihydro-1,4-benzodioxin-6-yl(5-methyl-1,2,4-oxadiazol-3-yl)methanamine hydrochloride is a useful research compound. Its molecular formula is C12H14ClN3O3 and its molecular weight is 283.71 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Mechanism of Action
Target of Action
Similar compounds have been studied as potential therapeutic agents for alzheimer’s disease , suggesting that this compound may interact with targets involved in neurodegenerative diseases.
Mode of Action
It’s known that the compound was synthesized by reacting 1,4-benzodioxane-6-amine with different alkyl/aralkyl halides . This suggests that the compound might interact with its targets through the formation of covalent bonds, leading to changes in the targets’ function.
Biochemical Pathways
Given the potential therapeutic application in alzheimer’s disease , it’s plausible that this compound may affect pathways related to neurodegeneration and synaptic function.
Result of Action
Similar compounds have shown inhibitory activity against bacterial biofilm growth , suggesting that this compound may have antibacterial properties.
Biochemical Analysis
Biochemical Properties
2,3-Dihydro-1,4-benzodioxin-6-yl(5-methyl-1,2,4-oxadiazol-3-yl)methanamine hydrochloride plays a significant role in biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to inhibit cholinesterase enzymes, which are crucial for the breakdown of acetylcholine in the nervous system . This inhibition can lead to increased levels of acetylcholine, thereby affecting neurotransmission. Additionally, the compound interacts with lipoxygenase enzymes, which are involved in the metabolism of fatty acids . These interactions highlight the compound’s potential in modulating biochemical pathways related to neurotransmission and inflammation.
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, the compound has been observed to inhibit the growth of bacterial biofilms, particularly those formed by Escherichia coli and Bacillus subtilis . This antibacterial activity suggests that the compound can disrupt cellular processes essential for biofilm formation and maintenance. Furthermore, its interaction with cholinesterase enzymes can alter cell signaling pathways related to neurotransmission, potentially impacting neuronal cell function .
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. The compound binds to the active sites of cholinesterase and lipoxygenase enzymes, inhibiting their activity . This inhibition is achieved through the formation of stable enzyme-inhibitor complexes, which prevent the enzymes from catalyzing their respective reactions. Additionally, the compound may influence gene expression by interacting with transcription factors or other regulatory proteins, leading to changes in the expression of genes involved in neurotransmission and inflammation.
Temporal Effects in Laboratory Settings
The temporal effects of this compound in laboratory settings have been studied to understand its stability, degradation, and long-term effects on cellular function. The compound has shown stability under various experimental conditions, maintaining its biochemical activity over extended periods Long-term studies have indicated that the compound can have sustained effects on cholinesterase activity and bacterial biofilm inhibition, suggesting its potential for prolonged therapeutic applications .
Dosage Effects in Animal Models
In animal models, the effects of this compound vary with different dosages. At lower doses, the compound has been observed to enhance cholinesterase inhibition and exhibit antibacterial activity without significant adverse effects . At higher doses, toxic effects such as nausea, vomiting, and abdominal irritation have been reported . These findings highlight the importance of dosage optimization to maximize therapeutic benefits while minimizing potential side effects.
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes such as cholinesterase and lipoxygenase, influencing the metabolism of neurotransmitters and fatty acids . The compound’s effects on metabolic flux and metabolite levels are of particular interest, as they can provide insights into its potential therapeutic applications. For instance, by inhibiting cholinesterase, the compound can increase acetylcholine levels, thereby enhancing neurotransmission .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are critical for its biochemical activity. The compound is transported across cell membranes via specific transporters and binding proteins . Once inside the cells, it can accumulate in specific compartments, such as the cytoplasm or organelles, where it exerts its effects. The distribution of the compound within tissues can also influence its therapeutic efficacy and potential side effects.
Subcellular Localization
The subcellular localization of this compound is essential for understanding its activity and function. The compound has been observed to localize in the cytoplasm and certain organelles, such as the endoplasmic reticulum and mitochondria . This localization is likely mediated by targeting signals or post-translational modifications that direct the compound to specific subcellular compartments. The subcellular distribution of the compound can affect its interactions with biomolecules and its overall biochemical activity.
Properties
IUPAC Name |
2,3-dihydro-1,4-benzodioxin-6-yl-(5-methyl-1,2,4-oxadiazol-3-yl)methanamine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13N3O3.ClH/c1-7-14-12(15-18-7)11(13)8-2-3-9-10(6-8)17-5-4-16-9;/h2-3,6,11H,4-5,13H2,1H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IHMKSYGEIPYYSR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=NO1)C(C2=CC3=C(C=C2)OCCO3)N.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14ClN3O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.71 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1334148-18-3 | |
Record name | 2,3-dihydro-1,4-benzodioxin-6-yl(5-methyl-1,2,4-oxadiazol-3-yl)methanamine hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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